molecular formula C10H9N B1355407 2-Cyclopropylbenzonitrile CAS No. 3154-99-2

2-Cyclopropylbenzonitrile

Cat. No. B1355407
CAS RN: 3154-99-2
M. Wt: 143.18 g/mol
InChI Key: ZQDBFODKGYNZFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-Cyclopropylbenzonitrile is 143.19 . The InChI code for this compound is 1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2 .


Physical And Chemical Properties Analysis

2-Cyclopropylbenzonitrile is a liquid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Ring-Opening Reactions

  • Ring-Opening Dichlorination : Donor-acceptor cyclopropanes, such as those related to 2-Cyclopropylbenzonitrile, have been utilized in reactions with iodobenzene dichloride to achieve ring-opened products with chlorine atoms. These reactions demonstrate the versatility of cyclopropane derivatives in synthesizing complex molecules with specific halogenation patterns (Garve et al., 2014).

Catalytic Transformations

  • Copper-Catalyzed Reactions : Copper-catalyzed processes have been employed for the construction of pentacyclic isoindolin-1-one compounds from 2-formylbenzonitrile and cyclopropyl ketones. These methodologies illustrate the use of cyclopropyl compounds in building complex fused ring systems with potential pharmaceutical applications (Li et al., 2018).

Synthesis of Nitrogen-Containing Compounds

  • Aminobenzonitriles Synthesis : The conversion of 2-arylindoles to 2-aminobenzonitriles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage has been developed. This method highlights the role of nitrogen-containing precursors like 2-Cyclopropylbenzonitrile in synthesizing biologically active compounds (Chen et al., 2018).

Metal-Catalyzed Cyclopropanation

  • Transition Metal-Catalyzed Reactions : Research into the activation of cyclopropenes, akin to 2-Cyclopropylbenzonitrile, has shown significant advancements in cyclopropanation and C-H insertion reactions. These studies open pathways for synthesizing diverse heterocyclic and carbocyclic structures, contributing to the development of novel therapeutic agents (Archambeau et al., 2015).

Safety And Hazards

2-Cyclopropylbenzonitrile is classified as a dangerous substance. The hazard statements associated with this compound are H301+H311+H331 . Precautionary measures include avoiding contact with skin and eyes and avoiding the formation of dust and aerosols .

properties

IUPAC Name

2-cyclopropylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDBFODKGYNZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553211
Record name 2-Cyclopropylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylbenzonitrile

CAS RN

3154-99-2
Record name 2-Cyclopropylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Zhang, X Cui, X Chen, L Wang, J Li, Y Wu, L Hou… - Tetrahedron, 2012 - Elsevier
Sphos (2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl) adduct of cyclopalladated ferrocenylimine (IIe) exhibited highly catalytic activity for the Suzuki cross-coupling …
Number of citations: 27 www.sciencedirect.com
KM Mennie - 2019 - search.proquest.com
In Chapter 1, we describe a general strategy for 1, 3-oxidation of cyclopropanes using aryl iodine (I–III) catalysis, with emphasis on 1, 3-difluorination reactions. These reactions make …
Number of citations: 2 search.proquest.com
C Shu, K Sidhu, L Zhang, X Wang… - The Journal of …, 2010 - ACS Publications
The key Pd-catalyzed cross-coupling of aryl bromides or triflates and cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide produces …
Number of citations: 30 pubs.acs.org
D Petzold - 2020 - epub.uni-regensburg.de
This thesis presents photochemical and photocatalytic oxidative halogenations of arenes and aryl cyclopropanes as well as the reductive generation of fluorophosgene. The common …
Number of citations: 5 epub.uni-regensburg.de

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